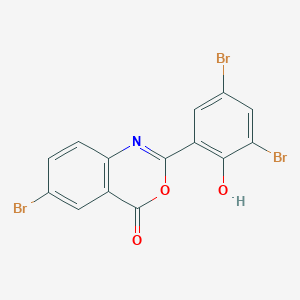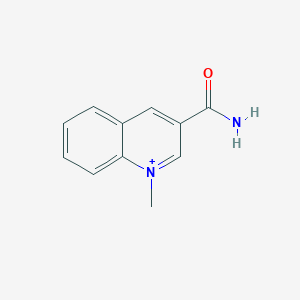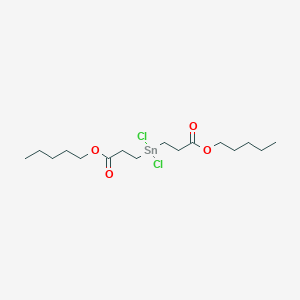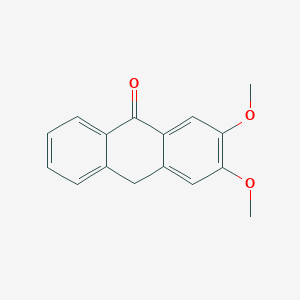
9(10H)-Anthracenone, 2,3-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(10H)-Anthracenone, 2,3-dimethoxy- is an organic compound with the molecular formula C16H14O3 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two methoxy groups attached to the anthracenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 2,3-dimethoxy- typically involves the methoxylation of anthracenone derivatives. One common method starts with the reaction of anthracenone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy groups at the 2 and 3 positions. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 9(10H)-Anthracenone, 2,3-dimethoxy- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
9(10H)-Anthracenone, 2,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while reduction can produce anthracenols.
Scientific Research Applications
9(10H)-Anthracenone, 2,3-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9(10H)-Anthracenone, 2,3-dimethoxy- involves its interaction with various molecular targets and pathways. The methoxy groups and the anthracenone core play a crucial role in its chemical reactivity and biological activity. The compound can interact with cellular components, leading to oxidative stress or modulation of enzyme activity, which can result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzoic acid: Shares the methoxy groups but has a different core structure.
3-Acetoxy-2-methylbenzoic acid: Similar in having methoxy groups but differs in the presence of an acetoxy group and a methyl group.
Uniqueness
9(10H)-Anthracenone, 2,3-dimethoxy- is unique due to its anthracenone core, which imparts distinct chemical properties and reactivity compared to other methoxy-substituted aromatic compounds. Its structure allows for diverse chemical modifications and applications in various fields of research.
Properties
CAS No. |
87567-79-1 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2,3-dimethoxy-10H-anthracen-9-one |
InChI |
InChI=1S/C16H14O3/c1-18-14-8-11-7-10-5-3-4-6-12(10)16(17)13(11)9-15(14)19-2/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
UNXGFVIUSVRWCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


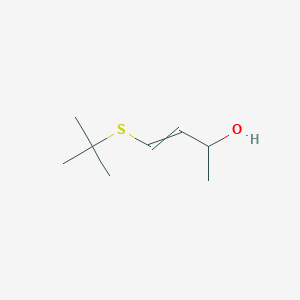

![3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14406093.png)
![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)
![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)


